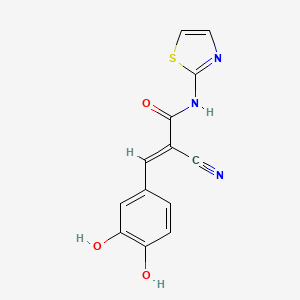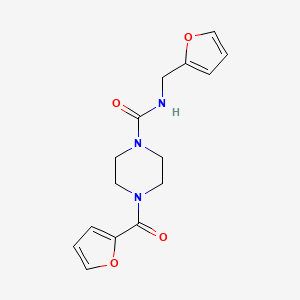![molecular formula C23H30N2O4S B4834569 5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4834569.png)
5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential in treating various types of cancer and autoimmune diseases. In
Mécanisme D'action
5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide can block the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the alleviation of autoimmune diseases.
Biochemical and Physiological Effects:
5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to have a high selectivity for BTK and a favorable pharmacokinetic profile. It can penetrate the blood-brain barrier and accumulate in the lymphoid tissues, where B cells and other immune cells reside. 5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and modulate the immune response in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration schedule.
Orientations Futures
There are several future directions for 5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide research, including the evaluation of its efficacy and safety in clinical trials, the investigation of its potential in combination with other therapies, and the exploration of its mechanism of action in more detail. Additionally, 5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide may have potential applications in other diseases beyond cancer and autoimmune diseases, such as infectious diseases and neurodegenerative disorders.
Applications De Recherche Scientifique
5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has shown promising results in preclinical studies for the treatment of various types of cancer, including B-cell malignancies, multiple myeloma, and solid tumors. It has also shown potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-16-14-18(23(3,4)5)15-21(17(16)2)30(27,28)24-20-9-7-6-8-19(20)22(26)25-10-12-29-13-11-25/h6-9,14-15,24H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTVHARAPPLVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-(2-furoyl)hydrazino]-4-oxobutyl}-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4834487.png)
![diethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-phenyl-1H-pyrazole-3,5-dicarboxylate](/img/structure/B4834504.png)
![1-mesityl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834511.png)


![N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide](/img/structure/B4834521.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4834529.png)


![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4834540.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4834548.png)
![3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834553.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-cyclopropyl-N-(2,5-dimethylphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4834578.png)
